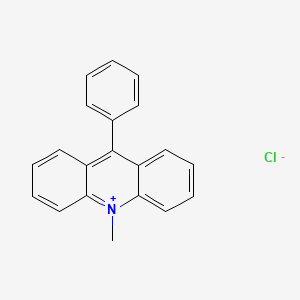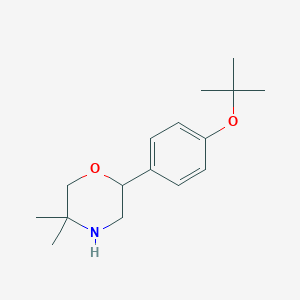![molecular formula C10H10N2S2 B13085665 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole: is a heterocyclic compound that features both a thieno[3,2-c]pyridine and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole typically involves the construction of the thieno[3,2-c]pyridine core followed by the formation of the thiazole ring. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert certain functional groups within the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, this compound may be studied for its interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
- 4-{5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-7-yl}benzene-1,2-diol
Uniqueness: The uniqueness of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole lies in its specific combination of the thieno[3,2-c]pyridine and thiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds. This unique structure can lead to different interactions with biological targets and potentially novel therapeutic applications.
Propriétés
Formule moléculaire |
C10H10N2S2 |
|---|---|
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
4-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H10N2S2/c1-3-11-9(10-12-4-6-14-10)7-2-5-13-8(1)7/h2,4-6,9,11H,1,3H2 |
Clé InChI |
VFRZHBLWCOMUCR-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=C1SC=C2)C3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)



